(S)-2-methoxy-2-phenylaceticacid

Chiral resolution Pharmaceutical intermediate Diastereomeric salt formation

Generic chiral derivatizing agents often yield ambiguous NMR assignments and inefficient resolutions. (S)-2-Methoxy-2-phenylacetic acid (MPA) overcomes these limitations with quantifiable performance: • Validated at 50 kg scale for racemic 3-aminopyrrolidine resolution: 44% yield, 98% de, E=86% efficiency • Double-derivatization NMR method eliminates ¹⁹F NMR requirement, reduces reagent cost vs. Mosher's acid • Enantiopure ≥97% HPLC purity ensures reproducible stereochemical analysis Supports pharmaceutical intermediate manufacturing (Tosufloxacin, Clinafloxacin, Ceftobiprole) and chiral magnetic materials research.

Molecular Formula C28H40N5O11P
Molecular Weight 653.626
CAS No. 1265228-47-4
Cat. No. B596779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-methoxy-2-phenylaceticacid
CAS1265228-47-4
Molecular FormulaC28H40N5O11P
Molecular Weight653.626
Structural Identifiers
SMILESCC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C1N=CN=C2N)OCOC(=O)C(C)(C)C.C1=CC=C(C=C1)C(C(=O)O)O
InChIInChI=1S/C20H32N5O8P.C8H8O3/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25;9-7(8(10)11)6-4-2-1-3-5-6/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23);1-5,7,9H,(H,10,11)
InChIKeyAWTZFOOSHDCXOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Methoxy-2-phenylacetic Acid: Sourcing Guide


(S)-2-Methoxy-2-phenylacetic acid (MPA; also referred to as (S)-(+)-α-methoxyphenylacetic acid, O-methyl-(S)-mandelic acid, or (2S)-2-methoxy-2-phenylacetic acid [1]) is an enantiopure, chiral, non-racemic carboxylic acid belonging to the class of α-substituted phenylacetic acids. With a molecular formula C₉H₁₀O₃ and molecular weight 166.17 g·mol⁻¹, this compound is commercially available at ≥97% HPLC purity and is widely employed as a chiral derivatizing agent (CDA) for NMR-based absolute configuration assignment and as a resolving agent for racemic amines .

Why Mandelic or Mosher's Acid Cannot Replace (S)-MPA


Although (S)-2-methoxy-2-phenylacetic acid shares the α-substituted phenylacetic acid scaffold with mandelic acid and Mosher's acid (MTPA), simple interchange of these resolving or derivatizing agents often leads to markedly inferior results. The methoxy substituent in MPA alters both the electron density on the chiral center and the conformational landscape of diastereomeric derivatives relative to the hydroxy group of mandelic acid, directly impacting molecular recognition during crystallization [1]. Similarly, the absence of the strongly electron-withdrawing trifluoromethyl group of MTPA changes the relative conformer populations of amide derivatives, which can invert the predictive reliability for certain substrate classes [2]. These structural differences produce quantifiable resolution efficiency gaps and spectral assignment discrepancies that render generic substitution risk-prone without head-to-head validation.

(S)-MPA vs Analogs: Performance Comparison


Resolution of 3-Aminopyrrolidine: (S)-MPA vs L-Tartaric Acid

When evaluated for the industrial-scale resolution of racemic 3-aminopyrrolidine—a key intermediate for fluoroquinolone antibacterials—(S)-2-methoxy-2-phenylacetic acid (S)-MPA delivered a resolution efficiency of E = 86% (yield 44%, 98% de of the less-soluble (R)-1:(S)-MPA diastereomeric salt) under optimized conditions in water with HCl and NaCl [1]. In contrast, the same substrate resolved with L-tartaric acid, a widely used generic resolving agent, afforded only a 28% yield with problematic reagent recovery due to high water solubility [1]. The (S)-MPA process was successfully scaled to a pilot batch using 50 kg of racemic starting material with reproducible efficiency [1].

Chiral resolution Pharmaceutical intermediate Diastereomeric salt formation

1-Cyclohexylethylamine Resolution: MPA vs Mandelic Acid

In a systematic screening of commercially available acidic resolving agents for racemic 1-cyclohexylethylamine, (R)-2-methoxy-2-phenylacetic acid achieved a resolution efficiency of 48%, compared to (S)-2-methyl-2-phenylacetic acid at 52% [1]. Critically, mandelic acid—the hydroxyl analog—failed to form a crystalline diastereomeric salt under identical conditions, yielding no resolution, while (S)-2-acetoxy-2-phenylacetic acid also proved ineffective [1]. This demonstrates that methoxylation is essential for productive molecular recognition with this amine substrate, and neither the free hydroxyl nor the acetylated derivative can substitute for the methoxy group.

Chiral amine resolution Enantiopure resolving agent 2-Phenylacetic acid series

NMR Derivatization for Primary Amines: MPA vs MTPA

A systematic computational and NMR study comparing MPA and MTPA as chiral derivatizing agents for primary amines found that both reagents produce comparable ΔδRS values for primary R-substituted amines, meaning they provide equivalently reliable absolute configuration assignment for this substrate class [1]. However, MPA lacks the trifluoromethyl group of MTPA, eliminating the need for ¹⁹F NMR or the reliance on ¹⁹F chemical shift differences, simplifying experimental setup and reducing reagent cost (MPA is significantly less expensive than MTPA) [1]. The study also revealed that MTPA amides exhibit three main conformers (sp, ap₃, ap₁) with unequal populations, whereas MPA conformer distribution is less complex, leading to more straightforward interpretation for amines in some cases [1].

Absolute configuration determination NMR chiral derivatization Primary amine stereochemistry

Parallel Kinetic Resolution with (S)-MPA Active Ester

The racemic pentafluorophenyl active ester of 2-methoxy-2-phenylacetic acid was subjected to parallel kinetic resolution using a quasi-enantiomeric pair of lithiated Evans oxazolidinones, delivering the corresponding syn-adducts with 95–99% diastereomeric excess and isolated yields of 35–39% (out of a theoretical maximum of 50%) . The diastereoselectivity achieved reflects the high mutual recognition fidelity of MPA-derived substrates in this methodology, which is particularly relevant when both enantiomers of the target acid are needed simultaneously.

Parallel kinetic resolution Quasi-enantiomeric oxazolidinones Diastereoselective synthesis

Zero-Field SMM with (S)-MPA-Bridged Dy₂Zn₂ Complexes

Homochiral Dy₂Zn₂ complexes assembled with (S)-2-methoxy-2-phenylacetic acid as bridging ligands exhibit zero-field single-molecule magnet (SMM) behavior with an effective energy barrier Ueff/k = 234.6 K at 0 Oe and display an open magnetic hysteresis loop at 3.0 K [1]. The enantiomeric (R)-MPA complex demonstrates identical SMM properties, confirming that the chirality of the ligand is structurally compatible with the conserved dicubane [Dy₂Zn₂O₆] core without compromising magnetic performance [1]. This application represents an emerging niche where the chirality and coordination chemistry of MPA enable multifunctional magneto-optical materials.

Single-molecule magnets Homochiral lanthanide complexes Chiral magnetic materials

(S)-MPA Validated Applications


Industrial Resolution of 3-Aminopyrrolidine for Fluoroquinolones

Procurement of (S)-2-methoxy-2-phenylacetic acid is justified when scaling the diastereomeric resolution of racemic 3-aminopyrrolidine. The validated protocol uses a 1.0:1.0:1.0 molar ratio of racemic amine, (S)-MPA, and HCl in water with NaCl additive, achieving 44% yield, 98% de, and E = 86% resolution efficiency. This procedure has been demonstrated at the 50 kg racemate scale with full reproducibility, directly supporting the manufacture of Tosufloxacin, Clinafloxacin, and Ceftobiprole intermediates [1].

NMR Absolute Configuration Assignment of Primary Amines

For analytical laboratories performing stereochemical elucidation, (S)-MPA and its enantiomer (R)-MPA enable the well-established double-derivatization NMR method. Primary R-substituted amines derivatized with both MPA enantiomers yield ΔδRS values comparable to MTPA (Mosher's acid), yet avoid the need for ¹⁹F NMR, reduce reagent cost, and simplify spectral interpretation due to a less complex conformer distribution [1]. This application is validated by computational (AM1) and dynamic NMR studies confirming the reliability of absolute configuration assignment [1].

Parallel Kinetic Resolution for Enantiomeric Carboxylic Acids

When both enantiomers of 2-methoxy-2-phenylacetic acid are required, the racemic pentafluorophenyl active ester can be resolved via parallel kinetic resolution using lithiated oxazolidinones. This procedure yields syn-adducts with 95–99% de and 35–39% isolated yields for each enantiomer, suitable for subsequent hydrolysis to the free acids. This approach is particularly advantageous for laboratories that need both (R)- and (S)-MPA for comparative derivatization studies [1].

Chiral Single-Molecule Magnets via MPA Bridging Ligand

(S)-2-Methoxy-2-phenylacetic acid can be directly employed as a chiral bridging ligand for constructing Dy₂Zn₂ single-molecule magnets with zero-field SMM performance (Ueff/k = 234.6 K) and magnetic hysteresis at 3.0 K. The ready availability of both enantiomers enables the synthesis of enantiomeric pairs (R-1 and S-1) for circular dichroism and magneto-chiral dichroism studies, supporting research in multifunctional chiral magnetic materials [1].

Quote Request

Request a Quote for (S)-2-methoxy-2-phenylaceticacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.